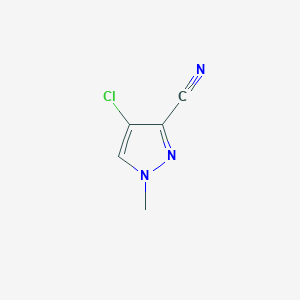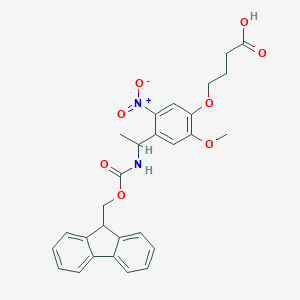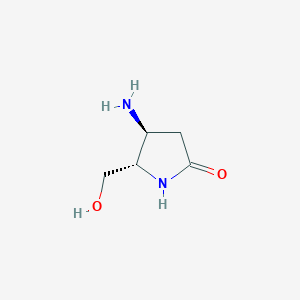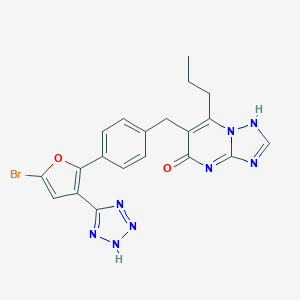
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl- is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mechanism Of Action
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl- involves the inhibition of specific enzymes and receptors that are involved in the pathogenesis of diseases. The chemical compound binds to these enzymes and receptors, preventing them from carrying out their normal functions. This leads to a decrease in the activity of these enzymes and receptors, which in turn leads to a reduction in disease symptoms.
Biochemical And Physiological Effects
The biochemical and physiological effects of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl- have been studied extensively in animal models. Scientific research has shown that this chemical compound exhibits potent antitumor, anti-inflammatory, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl- in lab experiments is its potent inhibitory activity against specific enzymes and receptors. This makes it a valuable tool for studying the role of these enzymes and receptors in disease pathogenesis. However, one of the limitations of using this chemical compound in lab experiments is its potential toxicity, which can affect the results of the experiments.
Future Directions
There are several future directions for the research and development of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl-. One direction is to further explore its potential applications in the treatment of various diseases, particularly cancer and neurodegenerative diseases. Another direction is to study its toxicity and safety profile in more detail, which will be important for its eventual clinical use. Additionally, the development of new synthesis methods for this chemical compound may also be an area of future research.
Synthesis Methods
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl- involves a multi-step process that starts with the preparation of the starting materials. The synthesis involves the reaction of 7-propyl-1,2,4-triazolo[1,5-a]pyrimidin-5-amine with 4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)benzaldehyde in the presence of a suitable catalyst. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
Scientific Research Applications
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl- has potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Scientific research has shown that this chemical compound exhibits potent inhibitory activity against certain enzymes and receptors that are involved in the pathogenesis of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
168153-01-3 |
|---|---|
Product Name |
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl- |
Molecular Formula |
C20H17BrN8O2 |
Molecular Weight |
481.3 g/mol |
IUPAC Name |
6-[[4-[5-bromo-3-(2H-tetrazol-5-yl)furan-2-yl]phenyl]methyl]-7-propyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C20H17BrN8O2/c1-2-3-15-13(19(30)24-20-22-10-23-29(15)20)8-11-4-6-12(7-5-11)17-14(9-16(21)31-17)18-25-27-28-26-18/h4-7,9-10H,2-3,8H2,1H3,(H,22,23,24,30)(H,25,26,27,28) |
InChI Key |
RBFOJUXCJSVZJC-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=C(C=C(O4)Br)C5=NNN=N5 |
SMILES |
CCCC1=C(C(=O)NC2=NC=NN12)CC3=CC=C(C=C3)C4=C(C=C(O4)Br)C5=NNN=N5 |
Canonical SMILES |
CCCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=C(C=C(O4)Br)C5=NNN=N5 |
synonyms |
3-[[4-[5-bromo-3-(2H-tetrazol-5-yl)-2-furyl]phenyl]methyl]-2-propyl-1, 5,7,9-tetrazabicyclo[4.3.0]nona-2,5,7-trien-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



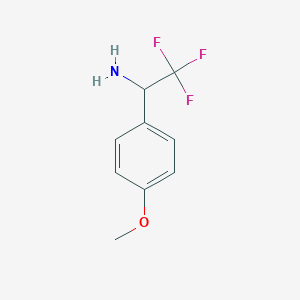
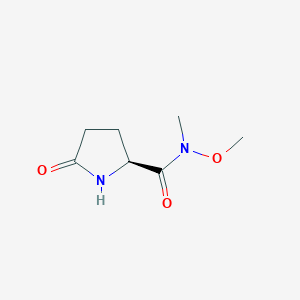
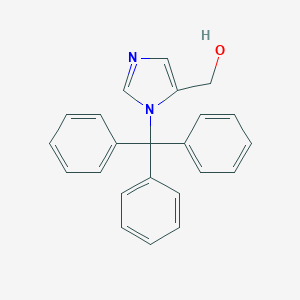

![tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether]](/img/structure/B64815.png)
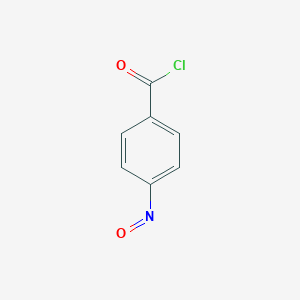
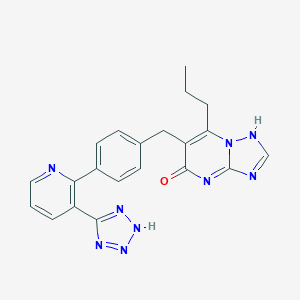
![Furo[2,3-b]pyridin-3-ylmethanol](/img/structure/B64826.png)
